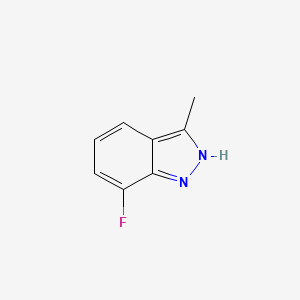

7-Fluoro-3-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXXONKVHMOYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Fluoro-3-methyl-1H-indazole

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 7-Fluoro-3-methyl-1H-indazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The indazole scaffold is a well-established pharmacophore, and the introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical and pharmacological properties. This document details a robust synthetic pathway, provides a comprehensive step-by-step experimental protocol, and presents a thorough characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of Fluorinated Indazoles

Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are recognized as "bioisosteres" of indoles and benzimidazoles, granting them a privileged status in medicinal chemistry.[3] Derivatives of indazole have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Consequently, fluorinated indazoles such as 7-Fluoro-3-methyl-1H-indazole represent a promising class of compounds for the development of novel therapeutics.

This guide focuses on a practical and efficient synthesis of 7-Fluoro-3-methyl-1H-indazole, elucidating the chemical principles that underpin the chosen synthetic route. Furthermore, it provides a detailed account of the analytical techniques used to confirm the structure and purity of the synthesized compound.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of 7-Fluoro-3-methyl-1H-indazole can be approached through several pathways. A common and effective strategy involves the cyclization of a suitably substituted fluorinated precursor. The chosen method detailed in this guide begins with a substituted fluoroacetophenone, which undergoes cyclization with hydrazine. This approach is favored due to the commercial availability of starting materials and the generally high yields of the cyclization step.[4]

The key transformation is the reaction of an ortho-fluoro carbonyl derivative with hydrazine, leading to the formation of the indazole ring system.[4] The regioselectivity of this reaction is a critical consideration, and the substitution pattern of the starting acetophenone directs the formation of the desired 7-fluoro isomer.

Diagram 1: General Synthetic Pathway

Caption: A generalized schematic of the synthetic route to 7-Fluoro-3-methyl-1H-indazole.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 7-Fluoro-3-methyl-1H-indazole.

Materials and Reagents:

-

2',3'-Difluoroacetophenone

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',3'-difluoroacetophenone (1.0 eq) in ethanol (20 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water (30 mL) and extract the product with dichloromethane (3 x 30 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Isolation and Characterization: Collect the fractions containing the desired product (visualized by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield 7-Fluoro-3-methyl-1H-indazole as a solid. The structure and purity of the final compound should be confirmed by NMR, mass spectrometry, and melting point analysis.

Diagram 2: Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 7-Fluoro-3-methyl-1H-indazole.

Characterization Data

The structural confirmation and purity assessment of the synthesized 7-Fluoro-3-methyl-1H-indazole are crucial. The following table summarizes the expected characterization data based on spectroscopic analysis of similar compounds.[4]

Table 1: Spectroscopic and Physical Data for 7-Fluoro-3-methyl-1H-indazole

| Analysis | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.0 (br s, 1H, NH), 7.5-7.3 (m, 1H, Ar-H), 7.1-6.9 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~150 (C-F), 142, 140, 125, 120, 115, 110, 12 (CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): ~ -130 to -140 |

| Mass Spec. (ESI+) | m/z: [M+H]⁺ calculated for C₈H₇FN₂: 151.06, found: ~151.1 |

| Melting Point | Expected to be a solid with a distinct melting point. |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2',3'-Difluoroacetophenone: Irritant. Avoid contact with skin and eyes.

-

Hydrazine hydrate: Toxic and corrosive. Handle with extreme caution.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

-

Ethanol, Hexane, Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 7-Fluoro-3-methyl-1H-indazole. The detailed experimental protocol, coupled with the mechanistic insights and characterization data, offers a valuable resource for researchers in medicinal chemistry and drug discovery. The presented synthetic route is robust and scalable, providing a reliable method for accessing this important fluorinated indazole derivative for further biological evaluation.

References

-

Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC - NIH. Available at: [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. - ResearchGate. Available at: [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

The Ascendancy of a Fluorinated Scaffold: A Technical Guide to 7-Fluoro-3-methyl-1H-indazole

Abstract

The indazole nucleus stands as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities.[1] The strategic introduction of fluorine atoms into this heterocyclic system has proven to be a powerful approach for modulating physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[2] This in-depth technical guide focuses on a particularly significant derivative, 7-Fluoro-3-methyl-1H-indazole (CAS No. 1017682-73-3). We will delve into its historical context, detail its synthesis, provide a comprehensive analysis of its physicochemical and spectroscopic properties, and explore its applications in modern drug discovery, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular entity.

Introduction: The Strategic Value of Fluorinated Indazoles

Indazoles, bioisosteres of indoles and benzimidazoles, are ten-pi electron aromatic heterocyclic systems that have garnered significant attention in pharmaceutical research.[3] Their derivatives have been confirmed to possess a wide array of pharmacological activities, including the regulation of protein kinase and protease activity, as well as anti-tumor, anti-inflammatory, and anti-HIV properties.[1][4] The incorporation of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of the indazole scaffold, fluorination has been instrumental in the discovery of potent kinase inhibitors and other targeted therapies.[2] 7-Fluoro-3-methyl-1H-indazole has emerged as a key building block in the synthesis of such advanced therapeutic candidates.

Discovery and Historical Context

While a singular, definitive "discovery" paper for 7-Fluoro-3-methyl-1H-indazole is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of fluorinated indazoles in medicinal chemistry. The synthesis of analogous difluoro- and tetrafluoro-3-methyl-1H-indazoles, reported in journals such as the Journal of Heterocyclic Chemistry, highlights the established synthetic routes available for this class of compounds, primarily through the cyclization of appropriately substituted fluorinated acetophenones with hydrazine.[5][6] The appearance of 7-Fluoro-3-methyl-1H-indazole in the catalogs of chemical suppliers and its citation in patents related to kinase inhibitors suggest its development and use have been driven by the pursuit of novel therapeutics.[7][8][9]

Synthesis of 7-Fluoro-3-methyl-1H-indazole: A Methodological Deep Dive

The synthesis of 7-Fluoro-3-methyl-1H-indazole can be efficiently achieved through the cyclization of a fluorinated acetophenone derivative with hydrazine. This classical approach to indazole synthesis is both reliable and scalable.

Synthetic Pathway Overview

The most direct route involves the reaction of 2',3'-difluoroacetophenone with hydrazine hydrate. The ortho-fluoro substituent is displaced by the terminal nitrogen of the initially formed hydrazone in an intramolecular nucleophilic aromatic substitution reaction to yield the indazole ring system.

Caption: Synthetic pathway for 7-Fluoro-3-methyl-1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous fluorinated indazoles.[5]

Materials:

-

2',3'-Difluoroacetophenone

-

Hydrazine hydrate (98%)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',3'-difluoroacetophenone (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-Fluoro-3-methyl-1H-indazole as a solid.

Causality of Experimental Choices:

-

Excess Hydrazine: Using an excess of hydrazine hydrate ensures the complete consumption of the starting acetophenone and drives the equilibrium towards the formation of the hydrazone intermediate.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and has a boiling point appropriate for the reaction temperature.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material, hydrazine byproducts, and potential regioisomers, ensuring the high purity of the final product.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 7-Fluoro-3-methyl-1H-indazole is crucial for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1017682-73-3 | [7][8] |

| Molecular Formula | C₈H₇FN₂ | [7] |

| Molecular Weight | 150.15 g/mol | [7] |

| Appearance | White to off-white solid | Inferred from analogs |

| Melting Point | Not explicitly reported, but analogous difluoro-3-methyl-1H-indazoles melt in the range of 160-185 °C.[5] | Inferred |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents. | Inferred |

Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related fluorinated indazoles and general principles of spectroscopy.[5][10]

1H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0 ppm (br s, 1H, N-H): The acidic proton on the indazole nitrogen, typically a broad singlet.

-

δ ~7.6-7.8 ppm (m, 1H, Ar-H): Aromatic proton.

-

δ ~7.0-7.2 ppm (m, 2H, Ar-H): Aromatic protons.

-

δ ~2.5 ppm (s, 3H, CH₃): The methyl group at the 3-position.

13C NMR (100 MHz, DMSO-d₆):

-

δ ~140-150 ppm (C-F): Carbon bearing the fluorine atom.

-

δ ~140 ppm (C3): Carbon at the 3-position.

-

δ ~110-130 ppm (Ar-C): Aromatic carbons.

-

δ ~10-15 ppm (CH₃): Methyl carbon.

19F NMR (376 MHz, DMSO-d₆):

-

A single resonance is expected, with the chemical shift dependent on the specific electronic environment. For analogous 6,7-difluoro-3-methyl-1H-indazole, the 19F chemical shifts are reported in the range of -130 to -150 ppm.[5]

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3100-3300 (N-H stretch): Characteristic broad peak for the N-H bond.

-

~1600-1620 (C=C stretch): Aromatic ring vibrations.

-

~1500-1580 (C=N stretch): Pyrazole ring vibration.

-

~1100-1200 (C-F stretch): Strong absorption for the carbon-fluorine bond.

Mass Spectrometry (MS):

-

[M]+: Expected at m/z = 150.

-

[M+H]+: Expected at m/z = 151.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 7-Fluoro-3-methyl-1H-indazole scaffold is a valuable building block in the design of kinase inhibitors, which are a cornerstone of modern oncology and immunology.[2][11] The indazole core can mimic the adenine region of ATP, binding to the hinge region of the kinase active site, while the substituents on the indazole ring can be tailored to achieve potency and selectivity.[12]

Targeting Protein Kinases

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer.[11] The 7-fluoro and 3-methyl groups of the title compound can contribute to favorable interactions within the kinase active site. The 7-fluoro group can form hydrogen bonds or other electrostatic interactions, while the 3-methyl group can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.[2]

Example Signaling Pathway: Inhibition of a Hypothetical Kinase

While specific drugs containing the 7-Fluoro-3-methyl-1H-indazole scaffold are not yet on the market, its utility can be illustrated through a representative signaling pathway. Many kinase inhibitors target pathways involved in cell proliferation, such as the MAPK/ERK pathway.

Caption: A representative signaling pathway (MAPK/ERK) that can be targeted by kinase inhibitors.

In this hypothetical scenario, a drug candidate built upon the 7-Fluoro-3-methyl-1H-indazole scaffold could be designed to inhibit a key kinase in this pathway, such as RAF, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

7-Fluoro-3-methyl-1H-indazole is a strategically important heterocyclic building block with significant potential in drug discovery. Its synthesis is well-established, and its physicochemical properties make it an attractive scaffold for the development of targeted therapeutics, particularly protein kinase inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and tunable scaffolds like 7-Fluoro-3-methyl-1H-indazole is certain to increase, paving the way for the discovery of next-generation medicines.

References

- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2025). ChemistrySelect.

-

1H-Indazole, 7-fluoro-3-methyl- CAS NO.1017682-73-3 - Tianjin SPHINX SCIENTIFIC LAB. (n.d.). Retrieved December 31, 2025, from [Link]

- Pérez Medina, C., López, C., Claramunt, R. M., & Elguero, J. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.

-

Bioorganic & medicinal chemistry letters. (n.d.). Retrieved December 31, 2025, from [Link]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry.

- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2016). Molecules.

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).

- An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). ACS Medicinal Chemistry Letters.

- EP4079732A4 - Novel indazole derivative, and use thereof - Google Patents. (n.d.).

- Synthesis of 1H-Indazoles via Silver(I)

- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023).

- 1-Methyl-1H-indazole-3-carboxylic acid. (2011). Acta Crystallographica Section E: Structure Reports Online.

- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2023).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.

- Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (1998). Journal of the Chemical Society, Perkin Transactions 2.

-

1017682-73-3_7-Fluoro-3-methyl-1H-indazole【结构式性质英文】 - 化源网 - CAS号查询. (2025). Retrieved December 31, 2025, from [Link]

-

3-methyl-1H-indazole | C8H8N2 | CID 820804 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. 1017682-73-3 7-Fluoro-3-methyl-1H-indazole AKSci 3706AJ [aksci.com]

- 8. sphinx.lookchem.com [sphinx.lookchem.com]

- 9. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methyl-1H-indazole

Introduction: The Significance of 7-Fluoro-3-methyl-1H-indazole in Modern Drug Discovery

7-Fluoro-3-methyl-1H-indazole is a heterocyclic aromatic compound of significant interest to researchers and drug development professionals. The indazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, acting as a bioisostere of indole and benzimidazole.[1] The strategic incorporation of a fluorine atom at the 7-position and a methyl group at the 3-position can profoundly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-3-methyl-1H-indazole. In the absence of extensive publicly available experimental data for this specific molecule, this document integrates predicted data with established, field-proven experimental protocols for their determination. This approach is designed to empower researchers to both estimate the compound's behavior and generate robust, validated data in their own laboratories. The methodologies described herein are grounded in the principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible results.

Molecular Structure and Key Identifiers

A foundational understanding of 7-Fluoro-3-methyl-1H-indazole begins with its molecular structure and key identifiers.

Caption: 2D structure of 7-Fluoro-3-methyl-1H-indazole.

Key Identifiers:

-

IUPAC Name: 7-Fluoro-3-methyl-1H-indazole

-

CAS Number: 1017682-73-3[2]

-

Molecular Formula: C₈H₇FN₂[2]

-

Molecular Weight: 150.15 g/mol

-

SMILES: Cc1nnc2c1c(F)cccc2

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-Fluoro-3-methyl-1H-indazole. These values are derived from computational models and provide a valuable baseline for experimental design and interpretation. It is imperative to note that these are in silico estimations and should be confirmed by empirical measurement.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 130 - 160 | Influences solubility, stability, and formulation development. A sharp melting point is an indicator of purity. |

| logP | 1.7 - 2.5 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[3] |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Critical for bioavailability and formulation. Poor solubility is a major hurdle in drug development.[4] |

| pKa (Acidic - NH) | 13.5 - 14.5 | Governs the ionization state at physiological pH, which impacts solubility, permeability, and target binding.[5] |

| pKa (Basic - N) | 1.0 - 2.0 | As above. |

| Topological Polar Surface Area (TPSA) | ~30 Ų | Correlates with passive membrane permeability and blood-brain barrier penetration. |

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 7-Fluoro-3-methyl-1H-indazole. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.

Melting Point Determination

The melting point is a fundamental property that provides insights into the purity and crystalline nature of a compound.

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation:

-

Place a small amount of 7-Fluoro-3-methyl-1H-indazole on a clean, dry surface and crush it into a fine powder.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Gently tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 1-2 mm.[6]

-

-

Approximate Melting Point Determination:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Set a rapid heating rate (e.g., 10 °C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[7]

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool down significantly.

-

Prepare a fresh sample in a new capillary tube.

-

Heat the block rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

Causality and Trustworthiness: A narrow melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Performing both a rapid and a slow determination ensures both efficiency and accuracy.

Lipophilicity (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is the gold standard for measuring a compound's lipophilicity.[8] This protocol describes the classic shake-flask method.

Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium during the experiment.[9]

-

-

Sample Preparation:

-

Prepare a stock solution of 7-Fluoro-3-methyl-1H-indazole in n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a suitable vessel, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached. The system should be allowed to stand undisturbed until the two phases have clearly separated.[10]

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve in each phase should be prepared to ensure accurate quantification.

-

-

Calculation:

-

The logP is calculated using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase])

-

Causality and Trustworthiness: The shake-flask method directly measures the partitioning of the compound between the two immiscible phases at equilibrium.[10] Pre-saturation of the solvents and allowing sufficient time for equilibration are essential for obtaining a true thermodynamic value. Analysis of both phases provides a mass balance check, enhancing the reliability of the result. For ionizable compounds, performing this at a pH where the compound is neutral is crucial for determining the true logP.

Acidity and Basicity (pKa) Determination by Potentiometric Titration

The pKa value(s) dictate the charge state of a molecule at a given pH, which is fundamental to its biological behavior. Potentiometric titration is a highly accurate method for its determination.[11][12]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Sample Preparation:

-

Dissolve an accurately weighed amount of 7-Fluoro-3-methyl-1H-indazole in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.

-

The solution should be dilute (e.g., 1-5 mM) to minimize activity effects.

-

-

Titration:

-

To determine the acidic pKa of the indazole NH, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the basic pKa of the pyrazole nitrogen, first, acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) and then back-titrate with the strong base.

-

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the titration curve (the inflection point).

-

The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

-

Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. The inflection point of the titration curve corresponds to the point where the concentration of the protonated species equals the concentration of the deprotonated species, at which point pH = pKa.[13] The use of calibrated equipment and standardized titrants ensures accuracy.

Aqueous Solubility Determination

Aqueous solubility can be measured kinetically or thermodynamically. Thermodynamic solubility is the true equilibrium value and is preferred for late-stage development, while kinetic solubility is often used for high-throughput screening in early discovery.[14]

Protocol (Thermodynamic Solubility - Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid 7-Fluoro-3-methyl-1H-indazole to a known volume of the aqueous medium (e.g., water or buffer at a specific pH). The excess solid is crucial to ensure that an equilibrium with the solid phase is established.[15]

-

Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken not to alter the temperature or cause evaporation during this step.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Causality and Trustworthiness: This method measures the concentration of the compound in a saturated solution that is in equilibrium with its solid state, providing the true thermodynamic solubility.[15] The long equilibration time and the presence of excess solid are key to achieving a reliable and reproducible value.

Expected Spectroscopic Profile

While specific experimental spectra are not widely available, the expected spectroscopic profile can be predicted based on the known structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzene ring, showing coupling patterns influenced by the fluorine atom.

-

Methyl Protons: A singlet at approximately 2.5 ppm corresponding to the C3-methyl group.

-

NH Proton: A broad singlet at a downfield chemical shift (>10 ppm) for the N1-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom (C7) will appear as a doublet due to C-F coupling.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single resonance for the fluorine atom at the 7-position, with its chemical shift and coupling pattern providing information about its electronic environment.

-

-

IR (Infrared) Spectroscopy:

-

A characteristic N-H stretching band around 3100-3300 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) corresponding to the exact mass of the compound (C₈H₇FN₂). High-resolution mass spectrometry would confirm the elemental composition.

-

Characteristic fragmentation patterns of the indazole ring.

-

Conclusion and Future Directions

7-Fluoro-3-methyl-1H-indazole is a molecule with significant potential in medicinal chemistry. This guide has provided a framework for understanding and determining its fundamental physicochemical properties. While computational predictions offer valuable initial insights, the emphasis must be placed on rigorous experimental validation using the detailed protocols provided. The generation of a robust, empirical dataset for this compound will be invaluable for establishing accurate structure-activity and structure-property relationships, thereby accelerating its journey through the drug discovery pipeline. Researchers are encouraged to utilize these methodologies to build a comprehensive profile of this and other novel chemical entities, ensuring a foundation of high-quality data for informed decision-making.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Rowan's Free Online pKa Calculator. Rowan. [Link]

-

Gomez-Bombarelli, R., et al. (2018). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. PMC - NIH. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Protocols.io. LogP / LogD shake-flask method. (2024). [Link]

-

GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool. [Link]

-

bio.tools. MolGpKa. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

ResearchGate. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Virtual logP On-line. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]

-

ResearchGate. LogP / LogD shake-flask method v1. [Link]

-

Mathos AI. pKa Calculator - Estimate Acidity of Chemical Compounds. [Link]

-

PMC - NIH. Development of Methods for the Determination of pKa Values. (2013). [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Omni Calculator. pKa Calculator. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). [Link]

-

Rowan. Predicting Solubility. [Link]

-

ECETOC. ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINATION OF PARTITION COEFFICIENTS. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). [Link]

-

ACS Publications. Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. (2020). [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017). [Link]

-

SimilarityLab. Predict logP using MRlogP. [Link]

-

Chemaxon. Solubility prediction - Chemaxon's Solubility Predictor. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

PMC - PubMed Central. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. [Link]

-

ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]

-

OUCI. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

-

Kaggle. Predicting molecule properties based on its SMILES. [Link]

-

Slideshare. Solubility & Method for determination of solubility. [Link]

-

arXiv. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. (2024). [Link]

-

Wikipedia. Simplified Molecular Input Line Entry System. [Link]

-

IJSDR. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]

-

ResearchGate. Structures and activities of indazole derivatives 9 u–z. [Link]

-

Journal of the American Chemical Society. Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives1. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 4. chemaxon.com [chemaxon.com]

- 5. omnicalculator.com [omnicalculator.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pharmatutor.org [pharmatutor.org]

- 15. scispace.com [scispace.com]

An In-Depth Technical Guide to 7-Fluoro-3-methyl-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of a multitude of pharmacologically active agents.[1] Indazole-containing compounds have demonstrated a vast spectrum of biological activities, including potent anti-tumor, anti-inflammatory, and analgesic properties, and they are central to several clinically approved drugs.[2]

The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic in modern medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

This guide focuses on 7-Fluoro-3-methyl-1H-indazole , a specific, functionalized indazole derivative that serves as a crucial building block in the synthesis of advanced therapeutic agents. The presence of the fluorine atom at the 7-position significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for creating novel compounds with tailored biological profiles. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity insights, key applications in drug discovery, and essential safety information.

Core Chemical and Physical Properties

7-Fluoro-3-methyl-1H-indazole is a solid organic compound at room temperature. Its core properties are summarized in the table below, compiled from various chemical supplier databases. While specific experimental data for properties like melting point and solubility are not consistently published, data from closely related analogs are provided for context.

| Property | Value | Source(s) |

| CAS Number | 1017682-73-3 | [3] |

| Molecular Formula | C₈H₇FN₂ | [3] |

| Molecular Weight | 150.15 g/mol | [4] |

| Physical Form | Solid | [5] |

| Purity | ≥95-98% (Commercially available) | [3][4] |

| Computed XLogP3 | 2.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 28.7 Ų | [4] |

| Storage Conditions | Store at room temperature or 2-8°C, under an inert atmosphere. | [3][6] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of 7-Fluoro-3-methyl-1H-indazole. While a specific spectrum for this exact molecule is not publicly available in the searched literature, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[9]

-

¹H NMR: The spectrum would be expected to show a singlet for the C3-methyl group, a broad singlet for the N1-proton (which may exchange with D₂O), and three signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. These aromatic protons would exhibit complex splitting patterns (doublets and triplets) due to both H-H and H-F couplings.

-

¹³C NMR: The spectrum would display eight distinct signals. The methyl carbon would appear upfield, while the six aromatic carbons and the C3 carbon would be in the downfield region. The carbons of the benzene ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

-

¹⁹F NMR: A single resonance would be observed for the fluorine atom at the C7 position. The signal would be coupled to the adjacent protons at C6 and C1 (N-H), providing further structural confirmation.[10] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the chemical environment.[6]

Synthesis of 7-Fluoro-3-methyl-1H-indazole

The construction of the indazole ring system can be achieved through several established synthetic strategies.[11] A common and effective method for preparing 3-methyl-1H-indazoles is the Davis-Beirut reaction, which involves the cyclization of an ortho-methylaniline derivative. The following protocol describes a plausible and robust pathway for the synthesis of 7-Fluoro-3-methyl-1H-indazole starting from commercially available 2-fluoro-6-methylaniline.[12]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 7-Fluoro-3-methyl-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Fluoro-6-methylphenyl)acetamide

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-6-methylaniline (1.0 eq) and a suitable solvent such as ethyl acetate or dichloromethane (approx. 5 mL per mmol of aniline).[12]

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. N-(2-Fluoro-6-methylphenyl)acetamide can often be obtained in high purity and may be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.

Step 2: Synthesis of 1-Acetyl-7-fluoro-3-methyl-1H-indazole

-

Setup: In a dry three-necked flask under a nitrogen atmosphere, dissolve the N-(2-Fluoro-6-methylphenyl)acetamide (1.0 eq) and potassium acetate (KOAc, 3.0 eq) in anhydrous toluene.

-

Reagent Addition: Add tert-butyl nitrite (t-BuONO, 2.0 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the formation of the indazole ring by TLC. The causality for using KOAc as a base is to facilitate the deprotonation steps required for cyclization, while t-BuONO serves as the nitrosating agent to initiate the reaction cascade.

-

Workup: Cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 1-Acetyl-7-fluoro-3-methyl-1H-indazole.

Step 3: Synthesis of 7-Fluoro-3-methyl-1H-indazole (Deprotection)

-

Setup: Dissolve the 1-Acetyl-7-fluoro-3-methyl-1H-indazole (1.0 eq) in methanol.

-

Reagent Addition: Add a catalytic amount of a base (e.g., sodium methoxide) or a stoichiometric amount of an acid (e.g., aqueous HCl).

-

Reaction: Heat the mixture to reflux for 1-3 hours until the deprotection is complete (as monitored by TLC).

-

Workup: Cool the reaction mixture. If an acid was used, neutralize with a base (e.g., NaHCO₃). If a base was used, neutralize with a weak acid (e.g., NH₄Cl solution). Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product, 7-Fluoro-3-methyl-1H-indazole.

Reactivity Profile

The reactivity of 7-Fluoro-3-methyl-1H-indazole is governed by the interplay of the electron-rich pyrazole ring and the electron-withdrawing fluorine atom on the benzene ring.

-

N-H Acidity and Alkylation/Arylation: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can react with various electrophiles, allowing for functionalization at the N1 or N2 positions. The ratio of N1 to N2 substitution is often dependent on the electrophile and reaction conditions.

-

Electrophilic Aromatic Substitution: The fluorine atom at C7 is a deactivating group, making the benzene ring less susceptible to electrophilic attack compared to the unsubstituted indazole. However, it directs incoming electrophiles primarily to the ortho and para positions. Nitration of the related 4,6-difluoro-3-methyl-1H-indazole occurs at the C7 position, demonstrating the powerful directing effect of the existing substituents.[8] For 7-Fluoro-3-methyl-1H-indazole, electrophilic substitution would be expected to occur at the C4 or C6 positions.

-

Metal-Catalyzed Cross-Coupling: The indazole core can be functionalized using modern cross-coupling reactions. For instance, after N-protection, the C-H bonds can be activated, or the molecule can be halogenated to introduce a handle (e.g., Br or I) for Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

Applications in Drug Discovery

The 7-fluoro-indazole scaffold is a key component in the development of inhibitors for various biological targets, particularly protein kinases and proteases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

-

Factor Xa Inhibitors: Derivatives of 7-fluoroindazole have been investigated as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[4] In these inhibitors, the 7-fluoroindazole core serves as a central scaffold to orient the P1 and P3/P4 binding moieties into the active site of the enzyme. The 7-fluoro group was shown to significantly enhance potency compared to non-fluorinated analogs.[13]

-

Spleen Tyrosine Kinase (Syk) Inhibitors: The 7-fluoroindazole moiety is present in a patented series of compounds designed as inhibitors of spleen tyrosine kinase (Syk).[13] Syk is a key mediator in the signaling pathways of inflammatory cells, and its inhibition is a therapeutic strategy for treating autoimmune diseases like rheumatoid arthritis and lupus.

-

c-Jun N-terminal Kinase (JNK) Inhibitors: Indazole compounds, in general, are explored as inhibitors of JNK, a kinase involved in cellular responses to stress, inflammation, and apoptosis.[14] The specific substitution pattern on the indazole ring, including fluorination, is critical for achieving potency and selectivity.

Safety and Handling

7-Fluoro-3-methyl-1H-indazole is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[16] H319: Causes serious eye irritation.[16] H335: May cause respiratory irritation.[16] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[16] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not eat, drink, or smoke when using this product.[17]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a poison control center or doctor immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

References

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.

-

Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

ElectronicsAndBooks. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Retrieved from [Link]

-

Fisher Scientific. (2010). Safety Data Sheet. Retrieved from [Link]

-

Elguero, J., et al. (2020). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.

-

ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. biophysics.org [biophysics.org]

- 7. lookchem.com [lookchem.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. researchgate.net [researchgate.net]

- 10. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. Page loading... [wap.guidechem.com]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.co.uk [fishersci.co.uk]

Unveiling the Therapeutic Potential of 7-Fluoro-3-methyl-1H-indazole: A Technical Guide to Target Identification and Validation

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 7-Fluoro-3-methyl-1H-indazole, providing a comprehensive roadmap for researchers, scientists, and drug development professionals to elucidate its therapeutic targets. In the absence of direct biological data for this compound, we present a hypothesis-driven approach grounded in the extensive pharmacology of analogous structures. This guide will delve into the rationale for prioritizing specific target classes, primarily protein kinases, and provide detailed, field-proven experimental protocols for robust target validation. Our objective is to equip research teams with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this novel chemical entity.

Introduction: The Indazole Scaffold and the Promise of 7-Fluoro-3-methyl-1H-indazole

Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] A significant portion of this bioactivity is attributed to their ability to modulate the function of protein kinases, a large family of enzymes that play a critical role in cellular signaling.[2] Several successful kinase inhibitor drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its value in oncology.[2][5]

The subject of this guide, 7-Fluoro-3-methyl-1H-indazole, possesses two key structural modifications that are known to favorably influence pharmacological properties:

-

3-methyl Group: The presence of a methyl group at the 3-position is a common feature in many bioactive indazoles, contributing to target engagement and metabolic stability.

-

7-fluoro Substitution: Fluorination is a widely employed strategy in medicinal chemistry to enhance various molecular properties. The introduction of a fluorine atom can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4] For instance, the presence of a fluorine atom at the C6 position of the indazole ring has been shown to significantly enhance the inhibitory potency of Rho kinase (ROCK1) inhibitors and improve oral bioavailability.[4]

Given these structural features and the well-established pharmacology of the indazole scaffold, we can logically infer a high probability that 7-Fluoro-3-methyl-1H-indazole will exhibit activity against one or more protein kinases.

Prioritizing Potential Therapeutic Targets

Based on a comprehensive review of indazole-based compounds, we have identified a prioritized list of potential therapeutic targets for 7-Fluoro-3-methyl-1H-indazole. The rationale for their selection is based on the recurrent inhibition of these targets by structurally similar molecules.

Primary Hypothesized Target Class: Protein Kinases

The indazole core is a well-established hinge-binding motif for many protein kinases.[6] Our primary hypothesis is that 7-Fluoro-3-methyl-1H-indazole will demonstrate inhibitory activity against members of this enzyme family.

High-Priority Kinase Targets:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1][5] Many indazole derivatives are potent VEGFR-2 inhibitors.[5]

-

FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[1][7]

-

JNK3 (c-Jun N-terminal Kinase 3) and p38α: Members of the mitogen-activated protein kinase (MAPK) family, these stress-activated protein kinases are involved in inflammation and apoptosis. The indazole scaffold has been a foundation for the development of selective inhibitors for these kinases.[8]

-

PAK1 (p21-activated kinase 1): A serine/threonine kinase that plays a role in cell motility, morphology, and proliferation. Indazole-3-carboxamide derivatives have been identified as potent PAK1 inhibitors.[9][10]

-

FLT3 (Fms-like tyrosine kinase 3), PDGFRα (Platelet-derived growth factor receptor alpha), and c-Kit: These receptor tyrosine kinases are frequently mutated and constitutively active in various hematological malignancies and solid tumors. Amino-indazole scaffolds have shown selective inhibition of this kinase spectrum.[11]

Secondary Hypothesized Target Classes:

While kinase inhibition is the most probable mechanism of action, the versatility of the indazole scaffold warrants consideration of other target families.

-

CCR4 (C-C chemokine receptor 4): A G protein-coupled receptor involved in the trafficking of regulatory T cells (Tregs) into the tumor microenvironment. Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4.[12][13]

-

HIF-1α (Hypoxia-inducible factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia and is a key driver of tumor progression. 1,3-disubstituted indazoles have been identified as novel HIF-1 inhibitors.[3][14]

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the experimental validation of the prioritized therapeutic targets. These protocols represent industry-standard, robust methodologies for generating reliable and reproducible data.

General Workflow for Target Identification and Validation

The logical flow for assessing the therapeutic potential of 7-Fluoro-3-methyl-1H-indazole is a multi-step process that begins with broad screening and progresses to more focused characterization.

Caption: A generalized workflow for the identification and validation of therapeutic targets.

Detailed Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust and widely used platform for determining the potency of kinase inhibitors.[9][15][16]

Principle:

The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Materials and Reagents:

| Reagent | Supplier | Catalog Number |

| Recombinant Human Kinase (e.g., VEGFR-2) | BPS Bioscience | 40301 |

| Kinase-Specific Substrate (e.g., Poly(Glu,Tyr) 4:1) | BPS Bioscience | 40217 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| 7-Fluoro-3-methyl-1H-indazole | Synthesized in-house or custom order | N/A |

| ATP | Sigma-Aldrich | A7699 |

| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA) | In-house preparation | N/A |

| White, opaque 384-well plates | Corning | 3570 |

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 7-Fluoro-3-methyl-1H-indazole in 100% DMSO.

-

Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

-

Prepare intermediate dilutions of the compound in the kinase buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 5 µL of the ATP/substrate mixture (pre-mixed in kinase buffer).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay directly measures the binding of a fluorescently labeled tracer to the kinase, and the displacement of this tracer by a test compound. It is a powerful tool for identifying ATP-competitive inhibitors.[3][8]

Principle:

The LanthaScreen™ Eu Kinase Binding Assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, a high degree of Förster Resonance Energy Transfer (FRET) occurs. An ATP-competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.

Materials and Reagents:

| Reagent | Supplier | Catalog Number |

| Recombinant Tagged Kinase (e.g., GST-FGFR1) | Thermo Fisher Scientific | PV3146 |

| LanthaScreen™ Eu-anti-GST Antibody | Thermo Fisher Scientific | PV5594 |

| LanthaScreen™ Kinase Tracer | Thermo Fisher Scientific | Varies by kinase |

| 7-Fluoro-3-methyl-1H-indazole | Synthesized in-house or custom order | N/A |

| TR-FRET Dilution Buffer | Thermo Fisher Scientific | PV3574 |

| Black, low-volume 384-well plates | Corning | 4514 |

Procedure:

-

Reagent Preparation:

-

Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in the TR-FRET dilution buffer.

-

-

Assay Assembly:

-

Add 5 µL of the 3X compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (tracer) wavelengths.

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Determine the percentage of inhibition based on the decrease in the FRET signal in the presence of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

This assay determines the affinity of a test compound for the CCR4 receptor by measuring its ability to displace a radiolabeled ligand.[1]

Principle:

A radiolabeled version of a natural CCR4 ligand (e.g., [¹²⁵I]-CCL17) is incubated with cell membranes expressing the CCR4 receptor. In the presence of an unlabeled antagonist, the binding of the radioligand is competitively inhibited. The amount of bound radioactivity is inversely proportional to the affinity of the antagonist.

Materials and Reagents:

| Reagent | Supplier | Catalog Number |

| CCR4-expressing cell membranes | PerkinElmer | ES-193-M |

| [¹²⁵I]-CCL17 | PerkinElmer | NEX394 |

| 7-Fluoro-3-methyl-1H-indazole | Synthesized in-house or custom order | N/A |

| Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) | In-house preparation | N/A |

| Scintillation cocktail | PerkinElmer | 6013689 |

| Glass fiber filter plates | Millipore | MSHVN4510 |

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the CCR4-expressing cell membranes, [¹²⁵I]-CCL17, and varying concentrations of 7-Fluoro-3-methyl-1H-indazole in the binding buffer.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCR4 antagonist).

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of the plate through the glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 or Ki value.

Data Interpretation and Building a Target Profile

The data generated from these assays will allow for the construction of a comprehensive target profile for 7-Fluoro-3-methyl-1H-indazole.

Quantitative Data Summary:

| Target | Assay Type | IC50 (nM) |

| VEGFR-2 | ADP-Glo™ | [Experimental Value] |

| FGFR1 | LanthaScreen™ | [Experimental Value] |

| JNK3 | ADP-Glo™ | [Experimental Value] |

| p38α | ADP-Glo™ | [Experimental Value] |

| PAK1 | ADP-Glo™ | [Experimental Value] |

| FLT3 | ADP-Glo™ | [Experimental Value] |

| c-Kit | ADP-Glo™ | [Experimental Value] |

| CCR4 | Radioligand Binding | [Experimental Value] |

A potent and selective inhibitor will exhibit a low IC50 value for a specific target or a small subset of targets, with significantly higher IC50 values for other tested targets. This selectivity is crucial for minimizing off-target effects and potential toxicity.

Signaling Pathway Visualization:

Understanding the cellular context of the identified targets is essential. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, which is relevant for many of the prioritized kinase targets.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. promega.com [promega.com]

- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

7-Fluoro-3-methyl-1H-indazole: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1] These modifications can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for biological targets.[1]

Within the vast arsenal of heterocyclic scaffolds, the indazole core has emerged as a "privileged" structure.[2][3] Its ability to act as a bioisostere for endogenous purines and other key heterocycles like indole and benzimidazole has cemented its role in the design of a multitude of therapeutic agents, particularly in oncology.[4] This guide focuses on a specific, highly valuable iteration of this scaffold: 7-Fluoro-3-methyl-1H-indazole . The strategic placement of a fluorine atom at the 7-position and a methyl group at the 3-position imparts a unique combination of properties that make it an exceptionally attractive fragment for the design of next-generation therapeutics, most notably protein kinase inhibitors.

This technical guide will provide a comprehensive overview of the synthesis, key properties, and strategic applications of the 7-fluoro-3-methyl-1H-indazole core, offering field-proven insights for its effective deployment in drug discovery programs.

Synthesis and Physicochemical Properties: Building the Core

The synthesis of substituted indazoles can be approached through various routes, with the choice of method often dictated by the availability of starting materials and the desired substitution pattern. A common and effective method for the synthesis of 3-methyl-1H-indazoles involves the cyclization of appropriately substituted acetophenones with hydrazine.

Synthetic Pathway Overview

A prevalent method for synthesizing fluorinated 3-methyl-1H-indazoles involves the reaction of a fluorinated ortho-fluoro carbonyl compound with hydrazine.[5] This approach provides a direct and often high-yielding route to the desired indazole core.

Caption: General workflow for the synthesis of 7-Fluoro-3-methyl-1H-indazole.

Detailed Experimental Protocol: Synthesis of 6,7-Difluoro-3-methyl-1H-indazole (A Close Analog)

Materials:

-

2',3'-Difluoroacetophenone

-

Hydrazine monohydrate

-

Ethanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/acetone mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',3'-difluoroacetophenone (1.0 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (approximately 3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-